3-(Bromomethyl)-2-fluorobenzeneboronic acid
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Overview
Description
3-(Bromomethyl)-2-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with bromomethyl and fluorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-fluorobenzeneboronic acid typically involves the bromination of 2-fluorotoluene followed by borylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 3-(Bromomethyl)-2-fluorotoluene is then subjected to a borylation reaction using a palladium catalyst and a boronic acid derivative, such as bis(pinacolato)diboron, under Suzuki-Miyaura coupling conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 are used in the presence of bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH) in solvents like tetrahydrofuran (THF) or water.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed under mild conditions.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and substituted amines.
Coupling Reactions: Products are typically biaryl compounds or alkenes.
Oxidation and Reduction: Products include boronic esters and alcohols.
Scientific Research Applications
3-(Bromomethyl)-2-fluorobenzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of boron-containing pharmaceuticals, which may exhibit unique pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-fluorobenzeneboronic acid primarily involves its reactivity as a boronic acid. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The bromomethyl group can also participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile, leading to the formation of various substituted products .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)phenylboronic acid
- 2-Fluorophenylboronic acid
- 4-(Bromomethyl)phenylboronic acid
Uniqueness
3-(Bromomethyl)-2-fluorobenzeneboronic acid is unique due to the presence of both bromomethyl and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers enhanced reactivity in coupling reactions and the potential for selective functionalization .
Properties
IUPAC Name |
[3-(bromomethyl)-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,11-12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZLMMGAKCIJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)CBr)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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